1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an azetidinone ring and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar spiro-azetidin-2-one and pyrrolidine derivatives have been found to exhibit diversified biological and pharmacological activity . They interact with various molecular targets, leading to their therapeutic properties .
Mode of Action
The inherent rigidity of spirocyclic compounds like this one can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This interaction can lead to changes in the target’s function, resulting in the compound’s biological effects .
Biochemical Pathways
Similar compounds have been found to exhibit a variety of activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological and pharmacological activities , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of secondary amines with formic acid to form formylated amines, which then react with oxalyl chloride to produce the corresponding Vilsmeier complex . This complex undergoes further reactions to yield the desired azetidinone derivative. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: These reactions typically yield products such as hydroxylated derivatives, reduced amines, and substituted azetidinones.
Scientific Research Applications
1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Spiro-azetidin-2-one derivatives: These compounds share the azetidinone ring but differ in their substituents and biological activities.
Pyrrolidine-2,5-dione derivatives: These compounds have a similar pyrrolidine-2,5-dione moiety but may lack the azetidinone ring, leading to different pharmacological properties.
β-lactam antibiotics: These antibiotics, such as penicillins and cephalosporins, share the β-lactam ring structure and exhibit similar mechanisms of action.
Properties
IUPAC Name |
1-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-4-2-3-5-13(11)22-10-16(21)17-8-12(9-17)18-14(19)6-7-15(18)20/h2-5,12H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWWFMONSOIVQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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